1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-(trifluoromethyl)benzoate
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Overview
Description
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-(trifluoromethyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thieno[2,3-b]thiopyran ring system and a trifluoromethyl benzoate moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of a thieno[2,3-b]thiopyran derivative with a trifluoromethyl benzoic acid derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-(trifluoromethyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate
- 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate
Uniqueness
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific reactivity or biological activity .
Properties
Molecular Formula |
C15H11F3O4S2 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C15H11F3O4S2/c16-15(17,18)10-3-1-2-9(8-10)13(19)22-12-4-6-23-14-11(12)5-7-24(14,20)21/h1-4,6,8,12H,5,7H2 |
InChI Key |
QLLYKMONJXTRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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